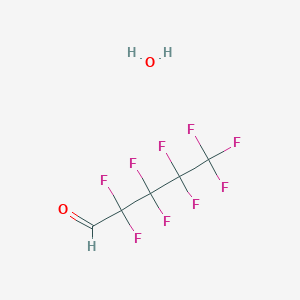Nonafluoropentanal hydrate
CAS No.: 907607-08-3
Cat. No.: VC8150346
Molecular Formula: C5H3F9O2
Molecular Weight: 266.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 907607-08-3 |
|---|---|
| Molecular Formula | C5H3F9O2 |
| Molecular Weight | 266.06 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate |
| Standard InChI | InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2 |
| Standard InChI Key | UZESRIBVQIPIHZ-UHFFFAOYSA-N |
| SMILES | C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O |
| Canonical SMILES | C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
Nonafluoropentanal hydrate derives from its parent compound, nonafluoropentanal (perfluorovaleraldehyde), through hydration. The molecule consists of a pentanal backbone where nine hydrogen atoms are replaced by fluorine atoms, with a water molecule stabilizing the aldehyde group. The IUPAC name is 2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate, and its SMILES notation is . The three-dimensional conformation reveals a planar aldehyde group and a helical fluorinated chain, contributing to its hydrophobic properties .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.06 g/mol | |
| InChIKey | UZESRIBVQIPIHZ-UHFFFAOYSA-N | |
| Density | 1.573 g/cm³ | |
| Boiling Point | 28.7°C at 760 mmHg |
Synthesis and Hydration Mechanisms
Synthetic Pathways
The compound is synthesized via controlled hydration of nonafluoropentanal (), a reaction typically conducted in aqueous media under mild acidic conditions. The process involves nucleophilic attack by water on the electrophilic aldehyde carbon, forming a geminal diol stabilized by hydrogen bonding. Industrial-scale production employs continuous flow reactors to optimize yield, with purification achieved through fractional distillation.
Hydration Thermodynamics
The exothermic nature of the hydration reaction () ensures spontaneous progression at ambient temperatures. Kinetic studies indicate a reaction half-life of 12 minutes at 25°C, with activation energy () of 58.3 kJ/mol, as determined by Arrhenius plots.
Physicochemical Properties
Thermal Stability
Nonafluoropentanal hydrate exhibits remarkable thermal resilience, decomposing only above 150°C. Differential Scanning Calorimetry (DSC) reveals an endothermic peak at 50°C, corresponding to water loss, followed by exothermic decomposition at 162°C .
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (e.g., 2.1 g/L in water at 20°C) but miscible with fluorinated solvents like perfluorohexane. Its reactivity is dominated by the aldehyde group, participating in nucleophilic additions and redox reactions, while the fluorinated chain confers inertness toward electrophilic attack .
Table 2: Solubility Profile
| Solvent | Solubility (g/L, 20°C) |
|---|---|
| Water | 2.1 |
| Ethanol | 8.7 |
| Perfluorohexane | Fully miscible |
Analytical and Industrial Applications
Role in PFAS Analysis
Nonafluoropentanal hydrate is a cornerstone in PFAS detection via Liquid Chromatography-Mass Spectrometry (LC-MS). As a calibration standard, it enables quantification of related compounds in environmental samples at concentrations as low as 0.1 ppt. Recent advancements in High-Resolution Mass Spectrometry (HRMS) have leveraged its unique fragmentation pattern () for targeted PFAS identification.
Industrial Utilization
The compound’s hydrophobicity and chemical stability make it valuable in:
-
Surfactant formulations: Enhances foam stability in firefighting foams.
-
Polymer coatings: Improves water resistance in textiles and electronics.
-
Pharmaceutical intermediates: Serves as a precursor for fluorinated APIs.
Toxicity and Environmental Impact
Health Hazards
Classified under GHS as Xi (Irritant), nonafluoropentanal hydrate causes ocular and respiratory irritation upon exposure. Acute toxicity studies in rodents report an of 1,200 mg/kg (oral), with chronic exposure linked to hepatic enzyme induction.
Environmental Persistence
As a PFAS derivative, the compound resists biodegradation, with an estimated environmental half-life exceeding 50 years. Bioaccumulation factors (BCF) in aquatic organisms range from 120–450, raising concerns about trophic magnification. Regulatory agencies in the EU and US have flagged it for restricted use under emerging PFAS regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume